molecular formula C19H21N3O5 B11548054 N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide

N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide

Cat. No.: B11548054
M. Wt: 371.4 g/mol
InChI Key: XTGXIYDKYVVDMI-UDWIEESQSA-N
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Description

N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide is a complex organic compound that features a combination of aromatic rings, nitro groups, and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide typically involves a multi-step process:

    Formation of the Aldehyde Intermediate: The starting material, 4-hydroxy-3-nitrobenzaldehyde, is synthesized through nitration of 4-hydroxybenzaldehyde.

    Condensation Reaction: The aldehyde intermediate is then reacted with 4-(4-methoxy-3-methylphenyl)butanehydrazide under acidic or basic conditions to form the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The hydrazide moiety can be oxidized to form corresponding azides.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium nitrite (NaNO2) in the presence of an acid.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of the corresponding amino derivative.

    Reduction: Formation of azides.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide
  • N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-(3-methylphenyl)butanehydrazide

Uniqueness

N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its electronic properties and reactivity. This structural feature can lead to distinct biological activities and applications compared to similar compounds.

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-4-(4-methoxy-3-methylphenyl)butanamide

InChI

InChI=1S/C19H21N3O5/c1-13-10-14(7-9-18(13)27-2)4-3-5-19(24)21-20-12-15-6-8-17(23)16(11-15)22(25)26/h6-12,23H,3-5H2,1-2H3,(H,21,24)/b20-12+

InChI Key

XTGXIYDKYVVDMI-UDWIEESQSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)CCCC(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-])OC

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-])OC

Origin of Product

United States

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